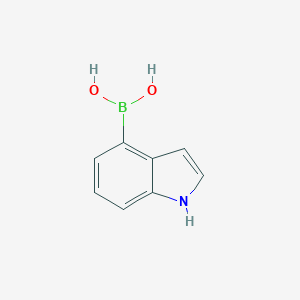

Indole-4-boronic acid

Description

Properties

IUPAC Name |

1H-indol-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJUQEVUEBCLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CNC2=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376786 | |

| Record name | Indole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220465-43-0 | |

| Record name | Indole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Indole-4-boronic Acid from 4-bromoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Indole-4-boronic acid from 4-bromoindole (B15604). The primary synthetic route involves a three-step process: protection of the indole (B1671886) nitrogen, lithium-halogen exchange followed by borylation, and subsequent deprotection or purification of the boronate ester. This guide details the experimental protocols, presents quantitative data from analogous reactions, and visualizes the workflow and chemical transformations.

Introduction

This compound is a valuable building block in organic synthesis, particularly in medicinal chemistry and materials science. Its utility lies in its ability to participate in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the introduction of diverse functionalities at the 4-position of the indole scaffold, a privileged structure in many biologically active compounds. The synthesis from the readily available 4-bromoindole is a common and practical approach.

Synthetic Strategy Overview

The conversion of 4-bromoindole to this compound is typically not a direct, one-step process due to the acidic proton of the indole nitrogen, which is incompatible with the organolithium reagents used in the key transformation. Therefore, a protecting group strategy is commonly employed. The overall synthetic pathway can be summarized as follows:

-

N-Protection: The indole nitrogen of 4-bromoindole is protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent interference in the subsequent lithiation step.

-

Lithium-Halogen Exchange and Borylation: The N-protected 4-bromoindole undergoes a lithium-halogen exchange with an organolithium reagent, such as n-butyllithium, at low temperatures to form a highly reactive 4-indolyl-lithium species. This intermediate is then quenched with a boron electrophile, typically a borate (B1201080) ester like triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (isopropoxy pinacol (B44631) borane), to yield the corresponding N-protected this compound or its pinacol ester.

-

Deprotection and Isolation: The protecting group is removed, if necessary, and the final product, this compound or its ester, is purified.

Detailed Experimental Protocols

The following protocols are representative procedures based on established methodologies for similar substrates. Researchers should adapt these protocols based on their specific experimental setup and scale.

Step 1: Synthesis of tert-butyl 4-bromo-1H-indole-1-carboxylate (N-Boc-4-bromoindole)

This procedure is based on a general method for the N-Boc protection of indoles.

Reaction Scheme:

Materials:

-

4-Bromoindole

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of 4-bromo-1H-indole (1.0 equiv) in anhydrous DCM, add DMAP (0.1 equiv) and triethylamine (1.5 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford tert-butyl 4-bromo-1H-indole-1-carboxylate as a solid.

Table 1: Representative Reaction Parameters for N-Boc Protection

| Parameter | Value/Condition |

| Reactants | 4-Bromoindole, Boc₂O |

| Reagents | DMAP, Et₃N |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >95% |

Step 2: Synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

This is the key lithium-halogen exchange and borylation step. This protocol is adapted from general procedures for the lithiation of bromoarenes and subsequent borylation.[1]

Reaction Scheme:

Materials:

-

tert-butyl 4-bromo-1H-indole-1-carboxylate

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy pinacol borane) or Triisopropyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl 4-bromo-1H-indole-1-carboxylate (1.0 equiv) in anhydrous THF under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1-1.2 equiv) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2-1.5 equiv) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Table 2: Representative Reaction Parameters for Lithiation-Borylation

| Parameter | Value/Condition |

| Reactant | N-Boc-4-bromoindole |

| Reagents | n-BuLi, Isopropoxy pinacol borane |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 60-80% (based on analogous reactions) |

Step 3: Synthesis of this compound (Deprotection)

If the final desired product is the boronic acid, a deprotection step is necessary.

Reaction Scheme:

Materials:

-

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

-

Hydrochloric acid (HCl), e.g., 3M aqueous solution

-

Dioxane or other suitable solvent

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected this compound pinacol ester in a suitable solvent such as dioxane.

-

Add an aqueous solution of hydrochloric acid.

-

Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or chromatography.

Purification of Boronic Acids and Esters

The purification of boronic acids and their pinacol esters can sometimes be challenging due to their propensity to dehydrate to form boroxines or their interaction with silica gel.

Table 3: Purification Methods for this compound and its Esters

| Method | Description | Applicability |

| Column Chromatography | Silica gel is commonly used. To avoid decomposition on acidic silica, the silica can be pre-treated with a base like triethylamine or by impregnating it with boric acid.[2] | Boronate esters |

| Recrystallization | A common method for purifying solid boronic acids. Suitable solvent systems need to be determined empirically. | Boronic acids |

| Acid-Base Extraction | Boronic acids are weakly acidic and can sometimes be purified by extraction into a basic aqueous solution, followed by washing of the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidification and extraction back into an organic solvent. | Boronic acids |

Conclusion

The synthesis of this compound from 4-bromoindole is a robust and scalable process that is essential for the development of novel indole-based compounds. The key steps of N-protection, lithium-halogen exchange/borylation, and deprotection are well-established transformations in organic synthesis. Careful control of reaction conditions, particularly temperature during the lithiation step, is crucial for achieving good yields. The choice of purification method will depend on the stability and physical properties of the final product. This guide provides a solid foundation for researchers to successfully synthesize this important building block.

References

Ortho-metalation Strategies for the Synthesis of Indole-4-boronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials. Among the various substituted indoles, those functionalized at the C4-position are of particular interest due to their presence in a range of bioactive natural products and complex molecules. The synthesis of indole-4-boronic acid and its esters is a critical step in accessing these C4-substituted indoles, as the boronic acid moiety serves as a versatile handle for a wide array of cross-coupling reactions. This technical guide provides a comprehensive overview of the primary ortho-metalation strategies employed for the synthesis of this compound, focusing on directed ortho-metalation (DoM), transition-metal-catalyzed C-H activation, and metal-free borylation.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation is a powerful strategy that utilizes a directing group (DG) to activate a specific C-H bond for deprotonation by a strong base, typically an organolithium reagent. The resulting organometallic intermediate is then quenched with an electrophile, in this case, a boron-containing reagent, to install the boronic acid or boronic ester functionality. The choice of the directing group is crucial for achieving high regioselectivity for the C4-position of the indole ring.

N-Based Directing Groups

Directing groups on the indole nitrogen (N1) can effectively steer metalation to the C7 and sometimes the C2 position. However, with appropriate substitution on the indole ring, C4-metalation can be achieved.

-

N-Silyl and N-Carbamate Directing Groups: Garg and coworkers have demonstrated the use of a removable N-carbamate group to direct lithiation to the C4 position. This strategy involves the cine-substitution of indolyl carbamates via their C4-lithiated intermediates, which can be trapped with a borylating agent.[1] Similarly, N-silyl groups have been employed to facilitate C4-lithiation.[1]

C3-Based Directing Groups

Placing a directing group at the C3 position has proven to be a highly effective strategy for activating the C4-H bond.

-

C3-Formyl and C3-Carbonyl Directing Groups: The formyl group at the C3 position is a widely used directing group for C4-functionalization. Prabhu and coworkers have extensively studied the use of C3-carbonyl groups in transition-metal-catalyzed reactions.[1] These weakly coordinating groups can form a stable six-membered metallacycle intermediate, favoring C-H activation at the C4 position over the C2 position.

-

Gramine-type Directing Groups: The dimethylaminomethylene group of gramine, a naturally occurring indole alkaloid, can serve as a removable directing group for C4-lithiation, as demonstrated by Iwao and Ishibashi in the synthesis of clavicipitic acid.[1]

Transition-Metal-Catalyzed C-H Borylation

In recent years, transition-metal-catalyzed C-H activation has emerged as a more atom- and step-economical approach for the synthesis of arylboronic acids. These methods often operate under milder conditions compared to traditional DoM and exhibit high regioselectivity dictated by a directing group.

Iridium-Catalyzed Borylation

Iridium catalysts are highly effective for the C-H borylation of arenes and heteroarenes. In the context of indoles, directing groups are essential to override the inherent reactivity at the C2 and C3 positions and achieve C4-selectivity. Carbonyl groups at the C3 position have been successfully employed to direct iridium-catalyzed C4-borylation.[1]

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts have also been utilized for the C4-functionalization of indoles. Similar to iridium catalysis, a directing group at the C3 position, such as a trifluoroacetyl group, is crucial for achieving high regioselectivity. Prabhu and You have both contributed significantly to the development of rhodium-catalyzed C4-amination and other functionalizations.[1][2]

Ruthenium-Catalyzed C-H Functionalization

Ruthenium catalysts, often in the presence of an oxidant, can catalyze the C4-alkenylation of indoles bearing a C3-formyl directing group. This methodology, developed by Prabhu and coworkers, provides a direct route to C4-functionalized indoles.[1]

Metal-Free C-H Borylation

A significant advancement in the field is the development of metal-free C-H borylation reactions. These methods offer the advantage of avoiding potentially toxic and expensive transition metals.

BBr₃-Mediated C-H Borylation

Shi and coworkers have pioneered a metal-free approach for the C4- and C7-borylation of indoles using boron tribromide (BBr₃).[3][4][5][6][7] This reaction is believed to proceed through a chelation-assisted mechanism where a directing group, such as a pivaloyl group at the N1 or C3 position, coordinates to BBr₃, bringing the boron reagent in proximity to the C4-H bond for subsequent borylation.[4][8]

Data Presentation

The following tables summarize the key ortho-metalation strategies for the synthesis of this compound derivatives, highlighting the directing group, metalating agent/catalyst, and reported yields where available.

| Strategy | Directing Group (Position) | Metalating Agent / Catalyst | Borylating Agent | Yield (%) | Reference |

| Directed ortho-Metalation (DoM) | N-Carbamate | n-BuLi / s-BuLi | B(OR)₃ / Bpin₂ | Moderate to Good | Garg et al.[1] |

| Directed ortho-Metalation (DoM) | C3-Dimethylaminomethylene (Gramine) | n-BuLi | B(OR)₃ | Not specified | Iwao & Ishibashi[1] |

| Iridium-Catalyzed C-H Borylation | C3-Carbonyl | [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | Good to Excellent | Prabhu et al.[1] |

| Rhodium-Catalyzed C-H Functionalization | C3-Trifluoroacetyl | [RhCp*Cl₂]₂ | - | Good | Prabhu, You et al.[1][2] |

| Ruthenium-Catalyzed C-H Functionalization | C3-Formyl | [Ru(p-cymene)Cl₂]₂ | - | Good | Prabhu et al.[1] |

| Metal-Free C-H Borylation | N-Pivaloyl or C3-Pivaloyl | BBr₃ | B₂pin₂ | Good to Excellent | Shi et al.[3][4][5][6][7] |

Note: Yields are generalized as specific quantitative data for the direct synthesis of this compound were not consistently available in the initial search results. The references point to the general methodologies.

Experimental Protocols

Detailed experimental procedures are critical for the successful implementation of these synthetic strategies. The following are generalized protocols based on the cited literature.

General Protocol for Directed ortho-Metalation (DoM)

-

Indole Protection: The indole starting material is first protected at the nitrogen or substituted at the C3-position with the desired directing group under standard conditions.

-

Lithiation: The protected indole is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (-78 °C). An organolithium reagent (e.g., n-BuLi, s-BuLi) is added dropwise, and the mixture is stirred for a specified time to allow for complete deprotonation at the C4-position.

-

Borylation: A solution of the electrophilic boron reagent (e.g., triisopropyl borate, pinacolborane) in the same solvent is added to the reaction mixture at low temperature.

-

Quenching and Workup: The reaction is allowed to warm to room temperature and then quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization to afford the desired this compound or its ester.

General Protocol for Transition-Metal-Catalyzed C-H Borylation

-

Reaction Setup: To a reaction vessel are added the C3-directing group-substituted indole, the iridium catalyst (e.g., [Ir(cod)Cl]₂), a ligand (e.g., dtbpy), the boron source (e.g., B₂pin₂), and a suitable solvent (e.g., THF, dioxane).

-

Reaction Conditions: The reaction mixture is heated to a specific temperature for a set amount of time under an inert atmosphere.

-

Workup: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography to yield the this compound pinacol (B44631) ester.

General Protocol for Metal-Free C-H Borylation

-

Reaction Setup: The N- or C3-pivaloyl-protected indole is dissolved in a dry solvent (e.g., dichloromethane).

-

Borylation: Boron tribromide (BBr₃) is added to the solution at room temperature, and the reaction is stirred for a short period.

-

Esterification: The reaction mixture is then treated with pinacol and a base (e.g., pyridine) to form the pinacol ester.

-

Workup and Purification: The reaction is quenched, and the product is extracted, dried, and purified by chromatography.

Mandatory Visualization

Directed ortho-Metalation (DoM) Workflow

Caption: General workflow for the synthesis of this compound via Directed ortho-Metalation (DoM).

Transition-Metal-Catalyzed C-H Borylation Mechanism

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation of an indole with a directing group.

Metal-Free C-H Borylation Pathway

Caption: Proposed pathway for the metal-free, BBr₃-mediated C-H borylation of a protected indole.

References

- 1. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Stability of Indole-4-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-4-boronic acid is a versatile heterocyclic organic compound that holds significant promise in the fields of medicinal chemistry and materials science. As a derivative of indole (B1671886), a privileged scaffold in numerous biologically active molecules, and featuring a reactive boronic acid moiety, it serves as a key building block in the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, allows for the facile formation of carbon-carbon bonds, enabling the construction of diverse molecular libraries for drug discovery and the development of novel organic materials. This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of this compound, intended to be a valuable resource for researchers and professionals in drug development.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. While experimental data for some properties are not extensively reported in the literature, a summary of available and predicted data is presented below.

| Property | Value | Source |

| Molecular Formula | C8H8BNO2 | --INVALID-LINK-- |

| Molecular Weight | 160.97 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | General observation |

| Melting Point | >300 °C (decomposes) | Typical for arylboronic acids |

| pKa | ~8.5 - 9.5 (predicted) | Estimated based on similar arylboronic acids |

| Solubility | Soluble in DMSO, methanol, and other polar organic solvents. Limited solubility in nonpolar solvents. | --INVALID-LINK-- (for pinacol (B44631) ester), General knowledge on boronic acids |

Stability and Storage

Proper handling and storage are essential to maintain the integrity of this compound. Like many boronic acids, it is susceptible to certain decomposition pathways.

Thermal Stability: Arylboronic acids, upon heating, can undergo dehydration to form cyclic anhydrides known as boroxines. This process is often reversible upon exposure to water. Thermogravimetric analysis (TGA) of related arylboronic acids shows mass loss corresponding to the loss of water molecules at elevated temperatures. It is recommended to avoid prolonged exposure to high temperatures.

Hydrolytic Stability: this compound is susceptible to hydrolysis, particularly under basic conditions, which can lead to protodeboronation—the replacement of the boronic acid group with a hydrogen atom. The stability is pH-dependent, and solutions should be prepared fresh when possible. For long-term storage, the solid form is preferred.

Storage Conditions: For optimal stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and light. [ 4 ] Short-term storage at 0-4 °C and long-term storage at -20 °C are recommended. [ 4 ]

Synthesis and Purification

The synthesis of this compound typically proceeds via a lithiation-borylation sequence starting from a suitable halo-indole precursor, most commonly 4-bromoindole (B15604).

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Bromo-1H-indole (Precursor) A common route to 4-bromoindole is through the Batcho-Leimgruber indole synthesis.

-

Materials: 2-Methyl-3-nitroaniline (B147196), N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), Palladium on carbon (10%), Hydrazine (B178648) hydrate (B1144303), N-Bromosuccinimide (NBS), Dichloromethane (DCM).

-

Procedure:

-

A solution of 2-methyl-3-nitroaniline in DMF-DMA is heated to afford the corresponding enamine.

-

The enamine is then reductively cyclized using a palladium catalyst and a reducing agent like hydrazine hydrate to yield 1H-indole.

-

The resulting indole is brominated at the 4-position using N-Bromosuccinimide in a suitable solvent like dichloromethane.

-

The crude 4-bromoindole is purified by column chromatography on silica (B1680970) gel.

-

Step 2: Synthesis of this compound This step involves a metal-halogen exchange followed by borylation.

-

Materials: 4-Bromo-1H-indole, Tetrahydrofuran (THF, anhydrous), n-Butyllithium (n-BuLi) solution in hexanes, Triisopropyl borate (B1201080), Hydrochloric acid (HCl).

-

Procedure:

-

To a solution of 4-bromo-1H-indole in anhydrous THF under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium dropwise.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate dropwise to the reaction mixture at -78 °C and allow the solution to warm to room temperature overnight.

-

Quench the reaction by the slow addition of aqueous HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification Protocol

This compound can be purified by recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or water/ethanol, and allow it to cool slowly to form crystals.

-

Column Chromatography: For less polar impurities, silica gel chromatography using a solvent system such as dichloromethane/methanol can be effective. For more polar impurities, reverse-phase chromatography may be necessary.

Reactivity and Applications in Drug Discovery

This compound is a valuable building block in organic synthesis, primarily due to its participation in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the formation of a C-C bond between the indole core and various aryl or vinyl halides, providing access to a wide array of substituted indoles.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: this compound, Aryl halide (e.g., bromobenzene), Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3 or Cs2CO3), Solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Role in Kinase Inhibitor Discovery

The indole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases. The boronic acid moiety can act as a versatile handle for further functionalization or as a pharmacophore itself, potentially forming reversible covalent bonds with serine or threonine residues in the kinase active site. While specific data for this compound as a kinase inhibitor is limited, its structural motifs suggest its potential as a fragment or starting point for the design of novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. A thorough understanding of its chemical properties, stability, and reactivity is essential for its effective utilization. This technical guide provides a consolidated resource of its key characteristics and experimental protocols, aiming to facilitate its application in the development of novel therapeutics and advanced materials. Further research into the specific biological targets and quantitative physicochemical properties of this compound will undoubtedly expand its potential in medicinal chemistry.

Spectroscopic and Application Profile of Indole-4-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Indole-4-boronic acid, a versatile building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this compound, this document presents predicted data based on the analysis of its structural motifs—the indole (B1671886) ring and the arylboronic acid group. Detailed, generalized experimental protocols for acquiring such data are also included. Furthermore, a key synthetic application, the Suzuki-Miyaura cross-coupling reaction, is outlined and visualized.

Chemical Structure and Properties

This compound is an organic compound featuring an indole scaffold substituted with a boronic acid group at the 4-position. This structure makes it a valuable intermediate for introducing the indole moiety into more complex molecules through carbon-carbon bond-forming reactions.

| Property | Value |

| Molecular Formula | C₈H₈BNO₂ |

| Molecular Weight | 160.97 g/mol |

| Appearance | Expected to be a solid |

| CAS Number | 220465-43-0 |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on established values for the indole nucleus and typical ranges for arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.2 | br s | 1H | N-H (indole) |

| ~8.1 | s | 2H | B(OH)₂ |

| ~7.5 | d | 1H | H-7 |

| ~7.4 | t | 1H | H-2 |

| ~7.2 | t | 1H | H-6 |

| ~7.1 | d | 1H | H-5 |

| ~6.8 | t | 1H | H-3 |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~137.0 | C-7a |

| ~130.0 | C-4 (ipso-carbon attached to Boron) |

| ~128.5 | C-3a |

| ~124.5 | C-2 |

| ~122.0 | C-6 |

| ~120.0 | C-5 |

| ~110.0 | C-7 |

| ~102.0 | C-3 |

Table 3: Predicted ¹¹B NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Description |

| ~28-30 | Characteristic for trigonal planar arylboronic acids |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (boronic acid) |

| ~3300 | Medium | N-H stretch (indole) |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~1620 | Medium | C=C stretch (aromatic) |

| ~1450 | Strong | B-O stretch |

| ~1350 | Strong | B-O-H bend |

| ~750 | Strong | C-H bend (ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 161 | High | [M]⁺ (¹¹B isotope) |

| 160 | Moderate | [M]⁺ (¹⁰B isotope) |

| 143 | Moderate | [M - H₂O]⁺ |

| 117 | High | [Indole]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific probe and solvent.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks and determine the chemical shifts relative to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

¹¹B NMR Acquisition:

-

If available, use a broadband probe to acquire a one-dimensional ¹¹B NMR spectrum. A standard reference, such as BF₃·OEt₂, is typically used.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization.

-

The molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed.

-

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules.

Caption: Workflow of the Suzuki-Miyaura Cross-Coupling Reaction.

The diagram above illustrates the key steps in the Suzuki-Miyaura catalytic cycle, starting from the reactants and proceeding through oxidative addition, transmetalation, and reductive elimination to yield the final coupled product and regenerate the palladium catalyst.

Crystal structure of Indole-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-4-boronic acid pinacol (B44631) ester is a key building block in synthetic organic chemistry, particularly valued in the pharmaceutical industry for its role in constructing complex molecular architectures through cross-coupling reactions. This technical guide provides a summary of its known physicochemical properties and a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions. While a specific, publicly available, fully determined crystal structure with detailed bond lengths and angles for this compound pinacol ester could not be located in the preparation of this guide, this document serves as a practical resource for its use in a laboratory setting. A promising reference to a crystal structure exists in the Crystallography Open Database (COD) under the identifier 4133921, though the detailed crystallographic data was not accessible.[1]

Physicochemical Properties

This compound pinacol ester is a solid compound at room temperature with established chemical and physical characteristics.[2][3] The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈BNO₂ | [1][4] |

| Molecular Weight | 243.11 g/mol | [1][3][4] |

| CAS Number | 388116-27-6 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 168-173 °C | [3] |

| Purity | Typically ≥95% | [3] |

Experimental Protocols

Synthesis and Purification

The synthesis of this compound pinacol ester can be achieved through various methods, with a common approach involving the palladium-catalyzed cross-coupling of a protected indole (B1671886) derivative with a diboron (B99234) reagent. Purification is often performed using column chromatography. To mitigate hydrolysis of the boronic ester on silica (B1680970) gel, a boric acid-treated silica gel is recommended.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound pinacol ester is frequently utilized as a coupling partner in Suzuki-Miyaura reactions to introduce an indole-4-yl moiety onto various scaffolds.[2] The following is a representative experimental protocol.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling of this compound pinacol ester.

Materials:

-

This compound pinacol ester

-

Aryl halide (e.g., 2-(benzyloxy)-3-bromo-5-nitropyridine)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

2 M aqueous sodium carbonate (Na₂CO₃) solution

-

1,4-Dioxane

-

Ethyl acetate (B1210297)

-

Water

-

Magnesium sulfate (B86663) (MgSO₄)

-

Argon gas supply

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the aryl halide (1.0 equivalent) in 1,4-dioxane, add this compound pinacol ester (1.5 equivalents) and the 2 M aqueous solution of Na₂CO₃ (5.0 equivalents).

-

Degas the mixture with a stream of argon for 10 minutes.

-

Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.05 equivalents), to the reaction mixture.

-

Heat the solution to reflux and maintain under an argon atmosphere overnight.

-

After cooling to room temperature, add ethyl acetate and wash the mixture with water.

-

Dry the organic phase over MgSO₄ and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Workflow Visualization

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described above.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Safety Information

This compound pinacol ester is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

References

- 1. 1H-Indole-4-boronic acid, pinacol ester | C14H18BNO2 | CID 11322471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound pinacol ester 95 388116-27-6 [sigmaaldrich.com]

- 4. This compound pinacol ester | CAS 388116-27-6 | Sun-shinechem [sun-shinechem.com]

The Advent of a Key Building Block: Discovery and First Synthesis of Indole-4-boronic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-4-boronic acid and its derivatives have emerged as indispensable tools in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. Their utility as versatile coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has enabled the construction of complex molecular architectures with high precision and efficiency. This technical guide provides a comprehensive overview of the seminal work leading to the first accessible synthesis of an this compound derivative, focusing on the strategic use of a directing group for regioselective functionalization. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a practical resource for researchers in the field.

Introduction: The Quest for Regiocontrolled Indole (B1671886) Functionalization

The indole scaffold is a privileged motif in a vast array of natural products and pharmaceutical agents. Consequently, methods for its selective functionalization have been a long-standing focus of synthetic chemistry. While classical methods for indole synthesis exist, the direct and regiocontrolled introduction of functional groups onto the indole nucleus, particularly at the C4 position, remained a significant challenge. The advent of transition metal-catalyzed cross-coupling reactions revolutionized this area, with the Suzuki-Miyaura reaction, employing organoboronic acids, becoming a cornerstone of modern synthetic methodology. The development of a stable and accessible source of the this compound synthon was therefore a critical step in unlocking the full potential of this powerful reaction for the synthesis of 4-substituted indoles.

A pivotal breakthrough in this area was the development of a strategy for the regioselective C4-functionalization of the indole ring system. This was achieved through the use of a removable directing group on the indole nitrogen, which facilitated selective deprotonation (lithiation) at the C4 position, followed by trapping with an electrophilic boron source. This approach provided the first practical and high-yielding route to an this compound derivative.

The First Directed Synthesis of an this compound Derivative

The first well-documented and efficient synthesis of an this compound derivative, specifically the pinacol (B44631) ester, was achieved through a directed ortho-metalation strategy. This method relies on the use of a bulky protecting group on the indole nitrogen, which directs the regioselective deprotonation of the adjacent C4 proton.

Overall Synthetic Strategy

The synthesis commences with the protection of a suitable 4-haloindole precursor, followed by a halogen-lithium exchange or a direct C-H lithiation, and subsequent borylation. A common and effective precursor is 4-bromoindole (B15604), which is first protected at the nitrogen atom. The protecting group serves two crucial roles: it prevents unwanted side reactions at the acidic N-H proton and, more importantly, it directs the lithiation to the C4 position. The resulting 4-lithioindole species is then quenched with a boronic ester, typically 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolborane), to afford the desired this compound pinacol ester.

Experimental Protocols

2.2.1. Synthesis of 1-(tert-butoxycarbonyl)-4-bromoindole (Precursor)

A common precursor for the synthesis of this compound is 4-bromoindole, which is protected with a tert-butoxycarbonyl (Boc) group.

-

Materials:

-

4-Bromoindole

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 4-bromoindole (1.0 equivalent) in anhydrous DCM or THF, is added 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) is then added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 1-(tert-butoxycarbonyl)-4-bromoindole as a solid.

-

2.2.2. First Synthesis of 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

This procedure is adapted from the seminal work on directed C4-lithiation and borylation of indoles.

-

Materials:

-

1-(tert-butoxycarbonyl)-4-bromoindole

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 1-(tert-butoxycarbonyl)-4-bromoindole (1.0 equivalent) and dissolved in anhydrous THF under an inert atmosphere (argon or nitrogen).

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (n-BuLi) (1.1 equivalents) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin) (1.5 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.

-

Data Presentation

The following tables summarize the key quantitative data for the precursor and the final product.

Table 1: Synthesis of 1-(tert-butoxycarbonyl)-4-bromoindole

| Parameter | Value |

| Starting Material | 4-Bromoindole |

| Reagents | Boc₂O, DMAP |

| Solvent | Dichloromethane |

| Reaction Time | 2-4 hours |

| Temperature | Room Temperature |

| Yield | Typically >90% |

| Appearance | White to off-white solid |

Table 2: Synthesis of 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

| Parameter | Value |

| Starting Material | 1-(tert-butoxycarbonyl)-4-bromoindole |

| Reagents | n-BuLi, i-PrOBPin |

| Solvent | Tetrahydrofuran |

| Reaction Time | 1 hour at -78 °C, then 12 hours at rt |

| Temperature | -78 °C to Room Temperature |

| Yield | Reported yields are generally good to excellent |

| Appearance | Solid |

Table 3: Characterization Data for this compound Pinacol Ester (Boc-protected)

| Analysis | Data |

| Molecular Formula | C₁₉H₂₆BNO₄ |

| Molecular Weight | 343.23 g/mol |

| ¹H NMR (CDCl₃, δ) | ~8.1 (d, 1H), 7.6 (d, 1H), 7.5 (d, 1H), 7.2 (t, 1H), 6.6 (d, 1H), 1.7 (s, 9H), 1.4 (s, 12H) |

| ¹³C NMR (CDCl₃, δ) | ~150, 138, 135, 128, 125, 123, 115, 105, 84, 83, 28, 25 |

(Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.)

Mandatory Visualization

The logical workflow for the synthesis of this compound pinacol ester is depicted below.

Caption: Synthetic workflow for this compound pinacol ester.

Initial Applications and Significance

The development of a reliable synthesis for this compound and its derivatives has had a profound impact on medicinal chemistry and materials science. These compounds serve as crucial building blocks in Suzuki-Miyaura cross-coupling reactions, allowing for the facile introduction of aryl and heteroaryl moieties at the C4 position of the indole ring. This has enabled the rapid generation of diverse libraries of 4-substituted indoles for biological screening, leading to the discovery of novel drug candidates with a wide range of therapeutic applications. The ability to functionalize this previously challenging position has opened new avenues for structure-activity relationship (SAR) studies and the optimization of lead compounds.

The following diagram illustrates the central role of this compound in Suzuki-Miyaura coupling.

Caption: Suzuki-Miyaura coupling with this compound.

Conclusion

The development of a directed ortho-metalation strategy for the synthesis of this compound derivatives represents a landmark achievement in indole chemistry. This innovation has provided chemists with a powerful tool for the regioselective functionalization of the indole C4-position, thereby accelerating the discovery and development of new molecules with significant potential in medicine and materials science. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to utilize this important building block in their own synthetic endeavors.

Theoretical Deep Dive: Unraveling the Electronic Landscape of Indole-4-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Electronic Properties

Indole-4-boronic acid, a derivative of the ubiquitous indole (B1671886) scaffold, holds promise in various applications due to the unique interplay between the aromatic indole ring and the electron-accepting boronic acid moiety. The electronic properties of this molecule, such as its frontier molecular orbitals (HOMO and LUMO), dipole moment, and molecular electrostatic potential (MEP), are fundamental to understanding its behavior in biological systems and its potential as a building block for novel materials. Theoretical studies provide a powerful, non-experimental avenue to elucidate these properties, offering insights that can guide rational drug design and materials engineering.

Methodology: A Blueprint for Theoretical Investigation

The following section details the computational protocols that would be employed in a thorough theoretical study of this compound. These methods are based on established practices for similar molecular systems.

Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using Density Functional Theory (DFT).

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: DFT with a suitable functional, such as B3LYP, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) is commonly used to provide a flexible description of the electron distribution, including polarization and diffuse functions.

-

Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, using water as the solvent.

-

Verification: The optimized geometry is confirmed to be a true energy minimum by performing a frequency calculation, which should yield no imaginary frequencies.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory to derive the electronic properties.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability.

-

Dipole Moment: The total dipole moment and its vector components are calculated to understand the molecule's overall polarity and its tendency to interact with polar solvents and biological targets.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This provides a visual representation of the charge distribution, highlighting regions that are susceptible to electrophilic or nucleophilic attack.

Data Presentation: Expected Quantitative Insights

While specific calculated values for this compound are not available, the following tables illustrate how the quantitative data from a computational study would be presented.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Unit |

| Energy of HOMO | (Calculated Value) | eV |

| Energy of LUMO | (Calculated Value) | eV |

| HOMO-LUMO Gap (ΔE) | (Calculated Value) | eV |

| Total Dipole Moment | (Calculated Value) | Debye |

| Ionization Potential | (Calculated Value) | eV |

| Electron Affinity | (Calculated Value) | eV |

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Value | Unit |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | (Calculated Value) | eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | (Calculated Value) | eV |

| Chemical Softness (S) | 1/(2η) | (Calculated Value) | eV-1 |

| Electrophilicity Index (ω) | χ2/(2η) | (Calculated Value) | eV |

Visualizing the Electronic Landscape

Visual representations are crucial for interpreting the complex data generated from computational studies. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows.

Conclusion and Future Directions

A theoretical investigation into the electronic properties of this compound, following the methodologies outlined in this guide, would provide invaluable insights for its application in drug discovery and materials science. The determination of its HOMO-LUMO gap, dipole moment, and molecular electrostatic potential would enable a deeper understanding of its reactivity, stability, and interaction profile.

The absence of such a dedicated study in the current scientific literature highlights a knowledge gap. Future research, employing the computational protocols described herein, is necessary to fully characterize the electronic landscape of this promising molecule and unlock its full potential. The data generated would serve as a crucial foundation for the rational design of novel therapeutics and functional materials based on the this compound scaffold.

Solubility of Indole-4-boronic acid in common organic solvents

An In-depth Technical Guide to the Solubility of Indole-4-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, medicinal chemistry, and materials science, particularly for reaction optimization, purification, and formulation development.

Introduction to this compound

This compound is an organic compound featuring an indole (B1671886) ring substituted with a boronic acid group. This structure makes it a valuable building block in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its derivatives are of significant interest in the development of novel therapeutic agents due to the prevalence of the indole scaffold in biologically active molecules.

Compound Profile:

-

Appearance: Typically a solid

-

CAS Number: 220465-43-0[1]

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. Solubility is often determined empirically within individual research laboratories for specific applications and is highly dependent on factors such as temperature, pressure, and the purity of both the solute and the solvent.

However, based on the chemical properties of boronic acids and related indole structures, a qualitative assessment can be made. A related compound, this compound pinacol (B44631) ester, is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[4] Phenylboronic acid, a simpler arylboronic acid, shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5][6] This suggests that this compound is likely to be soluble in polar aprotic and polar protic solvents due to the presence of the polar boronic acid group and the nitrogen-containing indole ring, which can participate in hydrogen bonding.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity effectively solvates the boronic acid group. Solubility of the pinacol ester is noted in DMSO.[4] |

| Dimethylformamide (DMF) | Likely Soluble | High polarity and hydrogen bond accepting capability. | |

| Acetonitrile (B52724) (ACN) | Moderately Soluble | Moderate polarity may allow for some dissolution. | |

| Tetrahydrofuran (THF) | Moderately Soluble | Ethers are generally good solvents for boronic acids.[5] | |

| Polar Protic | Methanol (B129727) (MeOH), Ethanol (EtOH) | Likely Soluble | Capable of hydrogen bonding with the boronic acid and indole N-H group. |

| Halogenated | Dichloromethane (DCM) | Moderately to Sparingly Soluble | Moderate polarity. The related pinacol ester is soluble in DCM.[7] |

| Chloroform (CHCl₃) | Moderately to Sparingly Soluble | Phenylboronic acid shows moderate solubility in chloroform.[5] | |

| Non-Polar Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | Low polarity is generally insufficient to solvate the polar functional groups. |

| Non-Polar Aliphatic | Hexanes, Cyclohexane | Insoluble | Very low polarity makes it a poor solvent for polar compounds like boronic acids.[5] |

Note: This table is based on general chemical principles and data from analogous compounds. Experimental verification is required for specific quantitative values.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of the System:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[8] Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

HPLC Method: An isocratic or gradient method with a suitable C18 column and a UV detector is typically used. The mobile phase would likely consist of a mixture of acetonitrile or methanol and water with an acidic modifier.

-

UV-Vis Method: A calibration curve must be generated by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax) for this compound.

-

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol can be visualized to provide a clear, step-by-step overview of the process.

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound remains sparse in the literature, its chemical structure suggests solubility in polar organic solvents. For drug development and synthetic chemistry applications, it is imperative for researchers to determine this property empirically under their specific experimental conditions. The detailed protocol provided in this guide offers a robust framework for obtaining accurate and reproducible solubility data, which is fundamental for the successful application and handling of this versatile chemical compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. thomassci.com [thomassci.com]

- 4. This compound pinacol ester | CAS 388116-27-6 | Sun-shinechem [sun-shinechem.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. CAS 388116-27-6: this compound pinacol ester [cymitquimica.com]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Handling and Storage of Indole-4-boronic Acid

For researchers, scientists, and professionals in drug development, the proper handling and storage of chemical reagents are paramount to ensure experimental integrity, laboratory safety, and the longevity of the compounds. This guide provides detailed recommendations for Indole-4-boronic acid, a key building block in synthetic chemistry.

Compound Identification and Properties

-

Chemical Name: 1H-Indole-4-boronic acid

-

Synonyms: 4-Borono-1H-indole

-

Molecular Weight: 160.97 g/mol [3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards and adhere to strict safety protocols.

Primary Hazards:

-

Serious Eye Irritation: Causes serious eye irritation (H319).[1][2]

-

Respiratory Irritation: May cause respiratory irritation (H335).[1][2]

Personal Protective Equipment (PPE): To mitigate risks, the following PPE is mandatory when handling this compound:

-

Hand Protection: Wear protective gloves.[1]

-

Eye and Face Protection: Use chemical safety goggles or glasses and a face shield.[1]

-

Skin and Body Protection: Wear suitable protective clothing.[1]

-

Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator.[1]

Handling and Experimental Protocols

Adherence to proper handling procedures is critical to prevent exposure and maintain the compound's integrity.

General Handling Guidelines:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]

-

Prevent contact with skin and eyes.[1]

-

Do not eat, drink, or smoke in the laboratory.[1]

-

Minimize dust generation during handling.[1]

Experimental Protocol for Weighing and Dispensing:

-

Ensure all necessary PPE is correctly worn.

-

Perform the weighing and dispensing of the solid compound inside a chemical fume hood.

-

If the compound is stored under an inert atmosphere, allow the container to reach room temperature before opening to prevent condensation of moisture.

-

Carefully open the container and promptly weigh the desired amount into a suitable, labeled secondary container.

-

Immediately and securely reseal the primary container, purging with an inert gas if necessary.

-

Clean any spills immediately by sweeping or shoveling the solid material into an appropriate container for disposal.[1]

Storage and Stability

Proper storage is crucial for maintaining the quality and stability of this compound. The compound is sensitive to air and light.[2]

Storage Recommendations:

| Parameter | Recommendation | Rationale | Source |

| Temperature | Store in a cool, dry place. | To ensure chemical stability. | [1][4][5] |

| Atmosphere | Keep contents under an inert gas (e.g., Argon, Nitrogen). | The compound is air-sensitive. | [1][2] |

| Light | Store in a dark location. | The compound is light-sensitive. | [2] |

| Container | Keep the container tightly closed when not in use. | To prevent contamination and reaction with air/moisture. | [1][4][5] |

| Ventilation | Store in a well-ventilated area. | For general laboratory safety. | [1][4] |

Stability and Incompatibility:

-

Stability: The product is stable under recommended storage and handling conditions.[1][2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][2]

-

Conditions to Avoid: Keep away from heat, sparks, and open flames.[1] Exposure to air and light should be minimized.[2]

-

Hazardous Decomposition Products: Under normal conditions, hazardous decomposition products are not expected.[1] In case of fire, carbon monoxide, carbon dioxide, nitrogen oxides, and oxides of boron may be produced.[2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures:

-

General Advice: If you feel unwell, seek immediate medical attention and show the safety data sheet.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1]

-

Skin Contact: Wash the affected area with plenty of soap and water. Seek medical advice.[1]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes. Seek medical attention.[1]

Spill and Leak Procedures:

-

Ensure adequate ventilation and wear appropriate PPE.

-

For solid spills, sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1]

-

For disposal, the material should be taken to a licensed chemical destruction facility.[5]

Visual Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

Caption: Workflow for Safe Handling of this compound.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of Indole-4-boronic Acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of indole-4-boronic acid with various aryl halides. The resulting 4-aryl-indole scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules, including inhibitors of key signaling pathways implicated in cancer, such as Poly (ADP-ribose) polymerase (PARP) and Aurora Kinases.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with aryl halides. The data has been compiled from literature sources and represents typical outcomes for this transformation. Variations in catalyst, ligand, base, and solvent can significantly impact reaction efficiency.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoindole (homocoupling) | Pd(OAc)₂ (5) | None | Na₂CO₃ (2) | Acetone/Water | RT | 2 | 61 |

| 2 | 4-Bromoindole (homocoupling, with additive) | Pd(OAc)₂ (5) | None | Na₂CO₃ (2) | Acetone/Water | RT | 2 | 81 |

| 3 | Aryl Bromide (General) | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Dioxane/Water | 80-100 | 12-24 | 70-95 |

| 4 | Aryl Chloride (General) | Pd₂(dba)₃ (2-3) | XPhos (4-6) | K₃PO₄ (3) | Dioxane/Water | 100-120 | 18-36 | 60-85 |

| 5 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/Water | 90 | 12 | ~88 |

| 6 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/Water | 85 | 16 | ~92 |

Experimental Protocols

General Procedure for the Suzuki Coupling of this compound with an Aryl Bromide:

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (B84403) (K₃PO₄)

-

1,4-Dioxane

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine (B1218219) ligand (e.g., SPhos, 2-4 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0 equivalents).

-

Solvent Addition: Add the degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v). The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-indole product.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Suzuki Coupling

Caption: Experimental workflow for the Suzuki coupling of this compound.

Diagram 2: Simplified PARP Signaling Pathway and Inhibition by 4-Aryl-Indoles

Many 4-aryl-indole derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response. PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1][2]

Caption: Inhibition of the PARP DNA repair pathway by 4-aryl-indoles.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Indole-4-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a privileged heterocyclic motif prominently featured in a vast array of natural products and pharmacologically active compounds.[1][2] Functionalization of the indole core, particularly through the formation of carbon-carbon bonds, is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the development of potent therapeutic agents. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for achieving such transformations, prized for its mild reaction conditions, broad substrate scope, and exceptional functional group tolerance.[3][4]

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling of indole-4-boronic acid with various aryl and heteroaryl halides. This document outlines detailed experimental protocols, presents comparative quantitative data for different catalytic systems, and offers visualizations of the reaction mechanism and experimental workflow to aid researchers in the successful synthesis of 4-substituted indole derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron species (this compound) and an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner, forming a Pd(II) intermediate.

-